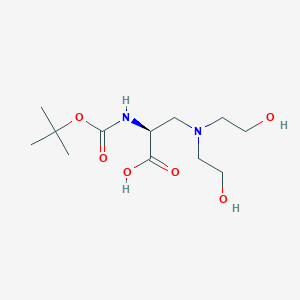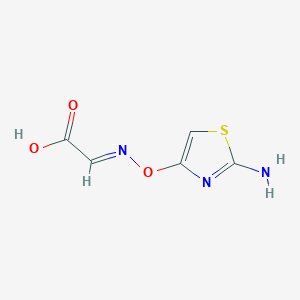
(2-Aminothiazol-4-yl)hydroxyimino acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminothiazol-4-yl)hydroxyimino acetic acid is an organic compound with the molecular formula C5H5N3O3S. It is known for its applications in the synthesis of cephalosporin derivatives and β-lactam antibiotics . The compound is characterized by the presence of a thiazole ring, an amino group, and a hydroxyimino group, which contribute to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiazol-4-yl)hydroxyimino acetic acid typically involves the reaction of ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate with various reagents . One common method includes the condensation of chlorinated or brominated ethyl acetoacetate with thiourea, followed by hydrolysis . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
(2-Aminothiazol-4-yl)hydroxyimino acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyimino group, leading to the formation of amine derivatives.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxime derivatives, while reduction can produce amine compounds. Substitution reactions can lead to a variety of functionalized thiazole derivatives .
科学的研究の応用
(2-Aminothiazol-4-yl)hydroxyimino acetic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (2-Aminothiazol-4-yl)hydroxyimino acetic acid involves its interaction with specific molecular targets and pathways. In the case of its derivatives used as antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . The hydroxyimino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
特性
分子式 |
C5H5N3O3S |
|---|---|
分子量 |
187.18 g/mol |
IUPAC名 |
(2E)-2-[(2-amino-1,3-thiazol-4-yl)oxyimino]acetic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-5-8-3(2-12-5)11-7-1-4(9)10/h1-2H,(H2,6,8)(H,9,10)/b7-1+ |
InChIキー |
RUVNPPRZXHQMHU-LREOWRDNSA-N |
異性体SMILES |
C1=C(N=C(S1)N)O/N=C/C(=O)O |
正規SMILES |
C1=C(N=C(S1)N)ON=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2E)-2-Butylidenehydrazino]propanenitrile](/img/structure/B13393033.png)
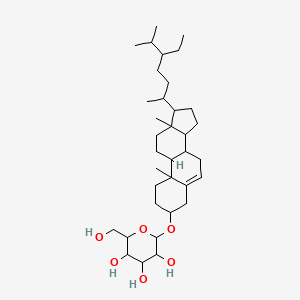
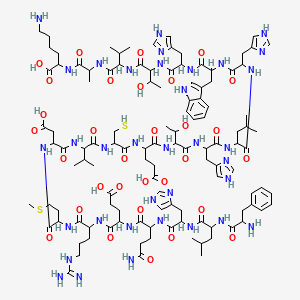
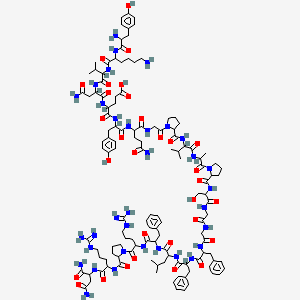
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B13393070.png)

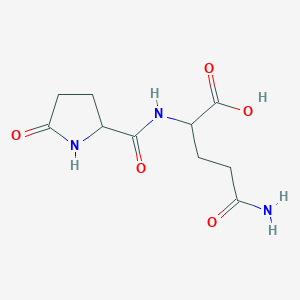

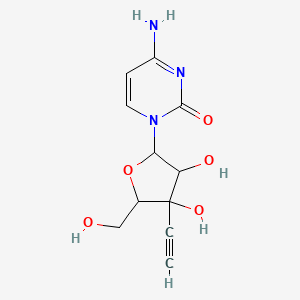
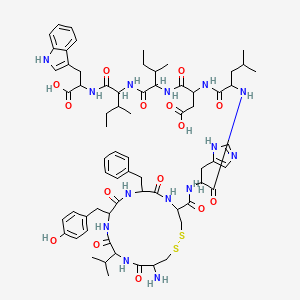
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
![disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13393120.png)
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)
